N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a triazole ring. These functional groups could potentially confer various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the oxadiazole and triazole rings might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the methoxyphenyl group could potentially increase the compound’s lipophilicity .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) explored the synthesis of various triazole derivatives, including compounds similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide. These compounds were evaluated for their antimicrobial activities, with some demonstrating good or moderate effectiveness against test microorganisms (Bektaş et al., 2007).
Design and Synthesis for Antimicrobial Purposes
In a similar vein, Başoğlu et al. (2013) designed and synthesized azole derivatives, including triazole compounds. The study aimed to evaluate these compounds' antimicrobial activities, indicating potential applications in combating microbial infections (Başoğlu et al., 2013).
Applications in Antidiabetic Screening
Lalpara et al. (2021) focused on synthesizing N-substituted tetrahydropyrimidine derivatives, which include structural elements similar to the compound . These derivatives were assessed for in vitro antidiabetic activity, revealing potential applications in diabetes treatment (Lalpara et al., 2021).
Use in Energetic Material Synthesis
Yu et al. (2017) synthesized compounds based on 1,2,4-oxadiazolyl furazan, which shares structural similarities with the compound . These materials, characterized by their insensitivity and thermal stability, could be utilized in the development of insensitive energetic materials (Yu et al., 2017).
Photophysical Property Studies for Fluorophores
A study by Padalkar et al. (2015) on novel triazole derivatives with blue emitting fluorophores indicates potential applications in photophysical studies. These compounds' absorption and emission properties could be leveraged in various optical and electronic applications (Padalkar et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4/c1-21-8-12(18-20-21)15(22)16-7-14-17-13(19-25-14)9-24-11-5-3-10(23-2)4-6-11/h3-6,8H,7,9H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVNDPGRAMVAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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